9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
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Overview
Description
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is an organic compound with the molecular formula C38H26. It is a derivative of anthracene, where two biphenyl groups are attached to the 9 and 10 positions of the anthracene core. This compound is known for its unique photophysical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction uses a palladium catalyst to couple a boronic acid derivative of biphenyl with a dibromoanthracene precursor. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using more efficient catalysts, recycling solvents, and implementing continuous flow techniques .
Chemical Reactions Analysis
Types of Reactions
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the anthracene core, facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of halogenated anthracene derivatives.
Scientific Research Applications
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is primarily based on its photophysical properties. When exposed to light, the compound absorbs photons and reaches an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications like OLEDs. The molecular targets and pathways involved include interactions with electron-rich and electron-deficient species, facilitating energy transfer and emission processes .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Bis(4-phenyl)anthracene
- 2-tert-butyl-9,10-bis(2-biphenyl)anthracene
- 2-tert-butyl-9,10-bis[2-(1-naphthyl)phenyl]anthracene
Uniqueness
9,10-Bis[(1,1’-biphenyl)-4-yl]anthracene is unique due to its high thermal stability, blue emission with high quantum yield, and non-coplanar structure. These properties make it particularly suitable for use in OLEDs and other optoelectronic devices, where stability and efficiency are crucial .
Properties
Molecular Formula |
C38H26 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
9,10-bis(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H |
InChI Key |
KOIMINKJYIDAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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